molecular formula C7H15OSi B14314601 2-Dimethylsilyltetrahydropyran

2-Dimethylsilyltetrahydropyran

Katalognummer: B14314601
Molekulargewicht: 143.28 g/mol
InChI-Schlüssel: YTVBULMKVNFZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(oxan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with oxan-2-ol in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of dimethyl(oxan-2-yl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(oxan-2-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism by which dimethyl(oxan-2-yl)silane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. This stability allows it to participate in various chemical reactions, including ring-opening reactions and cross-coupling reactions. The molecular targets and pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyldichlorosilane: A precursor in the synthesis of various organosilicon compounds.

    Trimethylsilane: Used as a hydride donor in organic synthesis.

    Phenylsilane: Employed in hydrosilylation reactions.

Uniqueness

Dimethyl(oxan-2-yl)silane is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust silicon-oxygen bonds and specific reactivity patterns.

Eigenschaften

Molekularformel

C7H15OSi

Molekulargewicht

143.28 g/mol

InChI

InChI=1S/C7H15OSi/c1-9(2)7-5-3-4-6-8-7/h7H,3-6H2,1-2H3

InChI-Schlüssel

YTVBULMKVNFZGN-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)C1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.